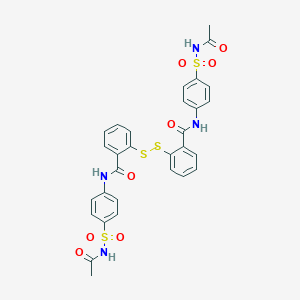
DIBA-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is a complex organic compound with the molecular formula C30H26N4O8S4 It is known for its unique chemical structure, which includes benzamide and acetylamino sulfonyl groups linked by a dithiobis bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) typically involves multiple steps. One common method starts with the preparation of the benzamide derivative, followed by the introduction of the acetylamino sulfonyl group. The final step involves the formation of the dithiobis bridge, which links two benzamide molecules.
Preparation of Benzamide Derivative: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of Acetylamino Sulfonyl Group: The benzamide derivative is then reacted with acetic anhydride and sulfonyl chloride to introduce the acetylamino sulfonyl group.
Formation of Dithiobis Bridge: The final step involves the oxidation of thiol groups to form the dithiobis bridge, linking two benzamide molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include benzoic acid, ammonia, acetic anhydride, sulfonyl chloride, and oxidizing agents.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithiobis bridge, yielding thiol derivatives.
Substitution: The acetylamino sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) involves its interaction with molecular targets such as enzymes and receptors. The acetylamino sulfonyl group can interact with active sites of enzymes, inhibiting their activity. The dithiobis bridge can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(4-(Acetylamino)sulfonyl)benzamide: A related compound with a similar structure but without the dithiobis bridge.
2,2’-Dithiobisbenzamide: A compound with a similar dithiobis bridge but lacking the acetylamino sulfonyl group.
Uniqueness
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is unique due to the presence of both the acetylamino sulfonyl group and the dithiobis bridge. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
171744-40-4 |
|---|---|
Molekularformel |
C30H26N4O8S4 |
Molekulargewicht |
698.8 g/mol |
IUPAC-Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[[2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H26N4O8S4/c1-19(35)33-45(39,40)23-15-11-21(12-16-23)31-29(37)25-7-3-5-9-27(25)43-44-28-10-6-4-8-26(28)30(38)32-22-13-17-24(18-14-22)46(41,42)34-20(2)36/h3-18H,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
InChI-Schlüssel |
OTYIADUBGFZFSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
| 171744-40-4 | |
Synonyme |
PD 156202 PD-156202 PD156202 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

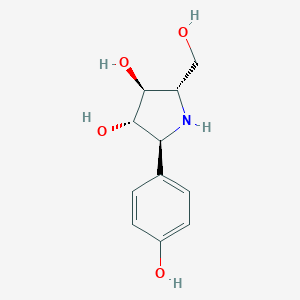

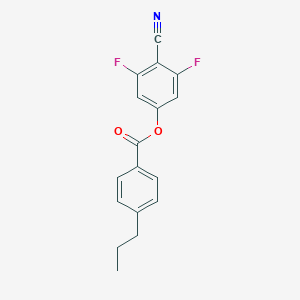

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

![[(1S,2R)-2-formylcyclopropyl]methyl acetate](/img/structure/B71515.png)
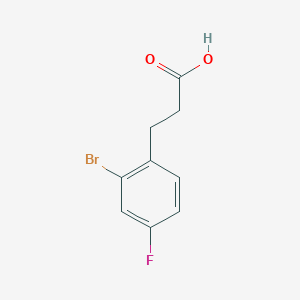
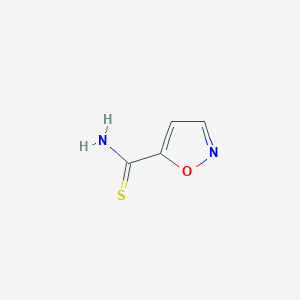
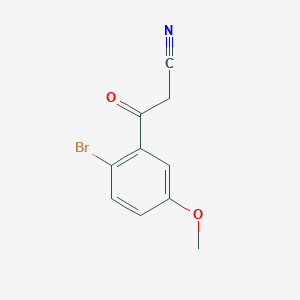
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)


